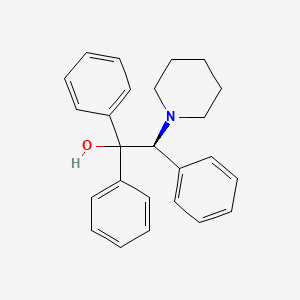

(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol

Description

Properties

IUPAC Name |

(2S)-1,1,2-triphenyl-2-piperidin-1-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO/c27-25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24(21-13-5-1-6-14-21)26-19-11-4-12-20-26/h1-3,5-10,13-18,24,27H,4,11-12,19-20H2/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFJVZGZDXPFBN-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H](C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869495-24-9 | |

| Record name | 869495-24-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key intermediate, 1,1,2-triphenylethanol.

Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of 1,1,2-triphenylethanol with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products

Oxidation: 1,1,2-Triphenyl-2-(piperidin-1-yl)ethanone.

Reduction: 1,1,2-Triphenyl-2-(piperidin-1-yl)ethane.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Enantiomeric Pair: (R)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol

The R-enantiomer (CAS 213995-12-1) shares identical molecular formula and weight but differs in spatial configuration. Key physical properties include:

| Property | (R)-Form | (S)-Form |

|---|---|---|

| Melting Point (°C) | 158 | Not reported |

| Boiling Point (°C) | 475.6 | Not reported |

| Density (g/cm³) | 1.134 | Not reported |

| Refractive Index | 1.617 | Not reported |

The R-form is utilized in asymmetric catalysis, particularly in continuous-flow arylations (), while the S-form’s applications remain less documented. Enantiomeric purity is crucial in pharmaceuticals, as seen in , where a related metabolite’s stereochemistry impacts receptor binding .

Piperidine-Containing Alcohols and Derivatives

1-(Piperidin-1-yl)propane-1,2-dione 4-Phenylthiosemicarbazone (HL)

- Structure : Combines a piperidine ring with a thiosemicarbazone moiety (C₁₄H₁₈N₄OS; MW 302.39 g/mol) .

- Synthesis: Two-step process involving pyruvic acid, piperidine, and 4-phenylthiosemicarbazide in ethanol .

- Application : Exhibits antioxidant activity, contrasting with the unconfirmed bioactivity of the target compound .

Iloperidone Metabolite (S)-1-(4-{3-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol

Triazole-Based Secondary Alcohols

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol ():

Solubility and Stability

- 1-(Piperidin-1-yl)propane-1,2-dione: Synthesized in ethanol, indicating moderate polarity .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : CHN

- Molecular Weight : 315.46 g/mol

- Melting Point : 159–163 °C

- CAS Number : 1346567-50-8

Research indicates that this compound acts primarily as a selective agonist for the D3 dopamine receptor. In functional assays, it has demonstrated significant activity in promoting β-arrestin translocation and G protein activation at the D3 receptor while showing negligible activity at the D2 receptor. The compound has an EC value of approximately 710 nM for D3R-mediated β-arrestin recruitment and acts as a weak antagonist at the D2 receptor with an IC of 16 μM .

Structure-Activity Relationships (SAR)

A series of analogs based on this compound have been synthesized to explore the SAR. Table 1 summarizes some key findings from these studies:

| Compound ID | D3R Agonist Activity (EC nM) | D2R Antagonist Activity (IC nM) |

|---|---|---|

| 1 | 710 ± 150 | 15,700 ± 3,000 |

| 2 | 278 ± 62 | 9,000 ± 3,700 |

| 3 | 98 ± 21 | 6,800 ± 1,400 |

These studies indicate that modifications to the aryl groups significantly affect the agonistic and antagonistic properties of the compound .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. Compounds related to this scaffold have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- In vitro studies revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6 µM to over 100 µM depending on the specific analog tested .

Case Studies

One notable study focused on optimizing this compound for enhanced selectivity towards the D3 receptor while minimizing D2 receptor activity. The research synthesized over 100 analogs and evaluated their biological activities through β-arrestin recruitment assays. The findings suggested that while some analogs displayed improved potency at the D3 receptor, they also retained significant antagonist properties at the D2 receptor .

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations of (S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol that influence its reactivity in asymmetric catalysis?

- Methodological Answer : The compound's stereoelectronic profile is defined by its molecular formula (C25H27NO, MW 357.49 g/mol) and a single stereocenter at the C2 position, confirmed by its InChIKey (BCFJVZGZDXPFBN-DEOSSOPVSA-N) . The piperidine ring introduces conformational flexibility, while the three phenyl groups create steric bulk, critical for enantioselective interactions. In catalytic applications, the (S)-configuration directs substrate approach in asymmetric arylations, as demonstrated in flow systems using triarylboroxins and ArZnEt species . Researchers should verify stereochemical integrity via chiral HPLC or polarimetry and correlate results with X-ray crystallography data from analogous structures .

Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric excess (ee)?

- Methodological Answer : Key steps include using enantiopure starting materials and controlling reaction conditions (e.g., temperature, solvent polarity). Evidence from boroxin-mediated transmetallation (Scheme 2 in ) shows that triarylboroxins enable atom-economical generation of ArZnEt species, reducing diethylzinc waste. To maximize ee, employ low-temperature (-20°C) reactions in anhydrous THF and monitor progress via ¹H NMR for intermediate stability. Post-synthesis, purify via recrystallization (ethanol is effective for removing diastereomers, as in ) and characterize using [α]D22 (optical rotation) and chiral stationary-phase GC/MS.

Q. What physical properties of this compound are most critical for experimental design in catalytic or synthetic applications?

- Methodological Answer : Key properties include:

- Melting point (158°C) : Indicates thermal stability for reactions below 150°C .

- Hydrogen bond donors/acceptors (1/2) : Impacts solubility in polar aprotic solvents (e.g., DMF, DMSO) and ligand-substrate interactions .

- LogP (5.0) : Guides solvent selection (e.g., toluene or dichloromethane for hydrophobic environments) .

- Refractive index (1.600) : Useful for monitoring concentration in kinetic studies via polarimetry .

- Design experiments considering these parameters to avoid decomposition (e.g., reflux in high-boiling solvents like diglyme) and ensure reproducibility.

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in enantioselective aldol or arylation reactions?

- Methodological Answer : The compound acts as a chiral ligand or catalyst by coordinating to metals (e.g., Zn) via its hydroxyl and piperidine nitrogen, creating a stereodirecting pocket. In arylations (), the phenyl groups shield one face of the aldehyde substrate, forcing nucleophilic attack from the exposed face. To probe mechanisms:

- Use kinetic isotopic effects (KIE) with deuterated substrates.

- Perform DFT calculations to map transition states (reference stereoelectronic parameters from InChI ).

- Analyze intermediates via in situ IR or EXAFS spectroscopy.

Q. How can researchers resolve contradictions in reported enantioselectivity outcomes when using this compound in diverse reaction systems?

- Methodological Answer : Contradictions often arise from solvent polarity, counterion effects, or competing coordination modes. To address this:

- Systematically vary solvents (e.g., compare THF vs. dichloromethane) and additives (e.g., LiCl vs. NaBARF).

- Employ X-ray crystallography of metal-ligand complexes (as in ) to identify binding modes.

- Use multivariate statistical analysis (e.g., PCA) on reaction datasets to isolate critical variables.

- Cross-validate results with independent techniques like NOESY NMR to confirm conformational preferences .

Q. What computational strategies are effective for modeling the stereoelectronic effects of this compound in catalyst design?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level using SMILES (C1=CC=C(C=C1)C@@HN4CCCCC4) . Focus on frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate ligand-metal interactions in explicit solvent models (e.g., ethanol ) to assess conformational dynamics.

- QSPR Models : Correlate computed descriptors (e.g., Mulliken charges, polar surface area) with experimental ee values from .

- Validate predictions via synthesis of derivatives (e.g., replacing piperidine with morpholine) and testing catalytic performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.